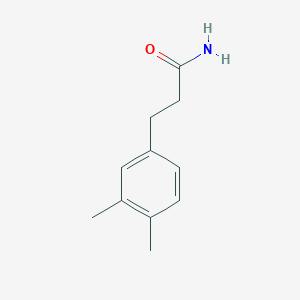
3-(3,4-Dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that has been studied extensively in the field of pharmacology and medicinal chemistry. DMPP is a derivative of valerianic acid, a naturally occurring organic acid found in the roots of the Valeriana officinalis plant. DMPP has been found to possess a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects. In
Applications De Recherche Scientifique
3-(3,4-Dimethylphenyl)propanamide has been extensively studied for its potential use as a therapeutic agent. It has been found to possess analgesic, anti-inflammatory, and anxiolytic effects. 3-(3,4-Dimethylphenyl)propanamide has also been studied for its potential use in the treatment of depression and anxiety disorders. In addition, 3-(3,4-Dimethylphenyl)propanamide has been found to possess anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-Dimethylphenyl)propanamide is not fully understood. However, it is believed to act through the modulation of GABAergic and glutamatergic neurotransmission. 3-(3,4-Dimethylphenyl)propanamide has been found to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. It has also been found to inhibit the activity of glutamate receptors, which are responsible for excitatory neurotransmission in the brain.
Effets Biochimiques Et Physiologiques
3-(3,4-Dimethylphenyl)propanamide has been found to possess a range of biochemical and physiological effects. It has been found to reduce pain and inflammation through the modulation of inflammatory mediators such as prostaglandins and cytokines. 3-(3,4-Dimethylphenyl)propanamide has also been found to reduce anxiety and depression-like behaviors in animal models. In addition, 3-(3,4-Dimethylphenyl)propanamide has been found to possess anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-Dimethylphenyl)propanamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified. It has also been found to possess a range of biological activities, making it a versatile research tool. However, there are also limitations to its use. 3-(3,4-Dimethylphenyl)propanamide has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(3,4-Dimethylphenyl)propanamide. One area of research is the development of 3-(3,4-Dimethylphenyl)propanamide analogs with improved solubility and bioavailability. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. In addition, further research is needed to explore its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Méthodes De Synthèse
3-(3,4-Dimethylphenyl)propanamide can be synthesized through a multistep process starting with the reaction of 3,4-dimethylbenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. The alcohol is then oxidized to the corresponding carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with ammonia to form 3-(3,4-Dimethylphenyl)propanamide.
Propriétés
Numéro CAS |
17283-13-5 |
|---|---|
Nom du produit |
3-(3,4-Dimethylphenyl)propanamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H2,12,13) |
Clé InChI |
YMYNDPHFUNUQDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CCC(=O)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)CCC(=O)N)C |
Synonymes |
3-(3,4-DIMETHYL-PHENYL)-PROPIONAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



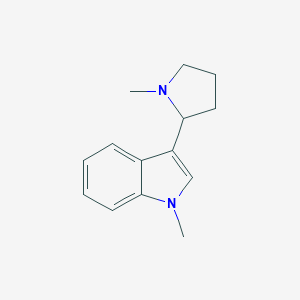
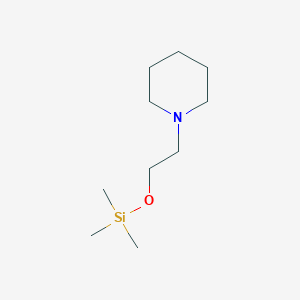
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
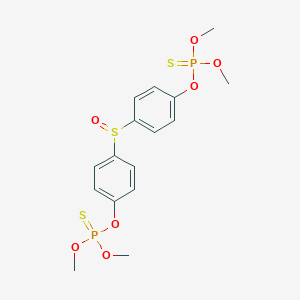
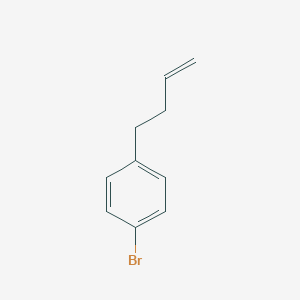
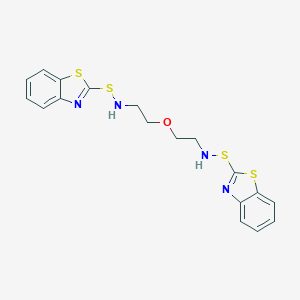
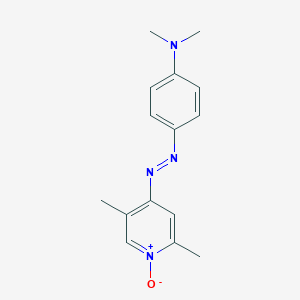
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
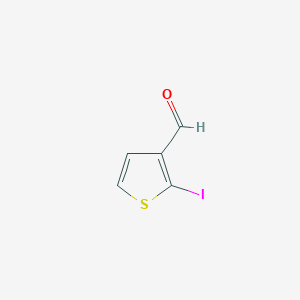
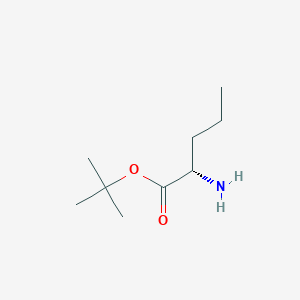
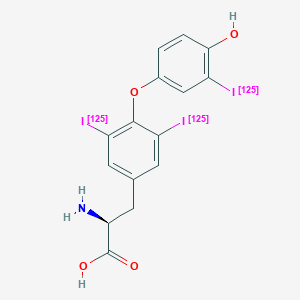
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)